2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, abbreviated as 2-AATA, is an organic molecule composed of nitrogen, carbon, hydrogen, and oxygen atoms. It is a cyclic amide that is commonly used in organic synthesis and as a building block for more complex molecules. 2-AATA has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a ligand for metal-catalyzed reactions, and as an inhibitor of enzymes. In addition, 2-AATA has been used to study the biochemical and physiological effects of small molecules on cells.
Scientific Research Applications
Pharmacokinetics and Metabolism 2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied for their pharmacokinetic properties. For example, a study investigated the mass balance and metabolite profiles of a β3-adrenoceptor agonist closely related to this compound after oral administration in healthy male volunteers. The study found that the compound was rapidly absorbed and circulated in plasma as the unchanged form and metabolites, mainly recovered in urine and feces as the unchanged form. The primary metabolic reactions included amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine (Takusagawa et al., 2012).
Clinical Pharmacology and Safety Assessment A novel compound, closely related to this compound, known as CHF3381, an N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A inhibitor, was assessed for neuropathic pain treatment. A mechanistic model was developed to describe the pharmacokinetics of CHF3381 and its metabolites, the relationship with MAO-A activity, and heart rate, providing insights into the compound's efficacy and safety in humans (Csajka et al., 2005).
Pain Modulation In the realm of pain research, 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010), a potent and specific TRPA1 agonist structurally related to this compound, was used to investigate its pain-inducing capabilities. This study revealed that isolated TRPA1 activation in humans can cause pain, positioning JT010 as a valuable tool for validating new TRPA1 antagonists and understanding TRPA1's role in pain physiology and pathophysiology (Heber et al., 2019).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-6-5-15-9(11-6)12-8(14)4-13-2-7(10)3-13/h5,7H,2-4,10H2,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHSCORRZLLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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